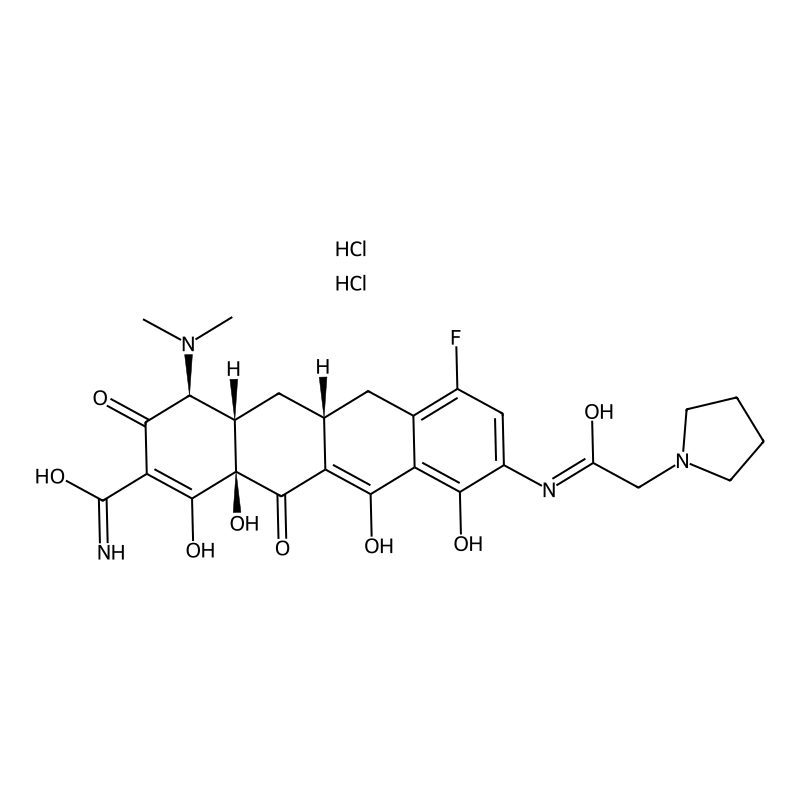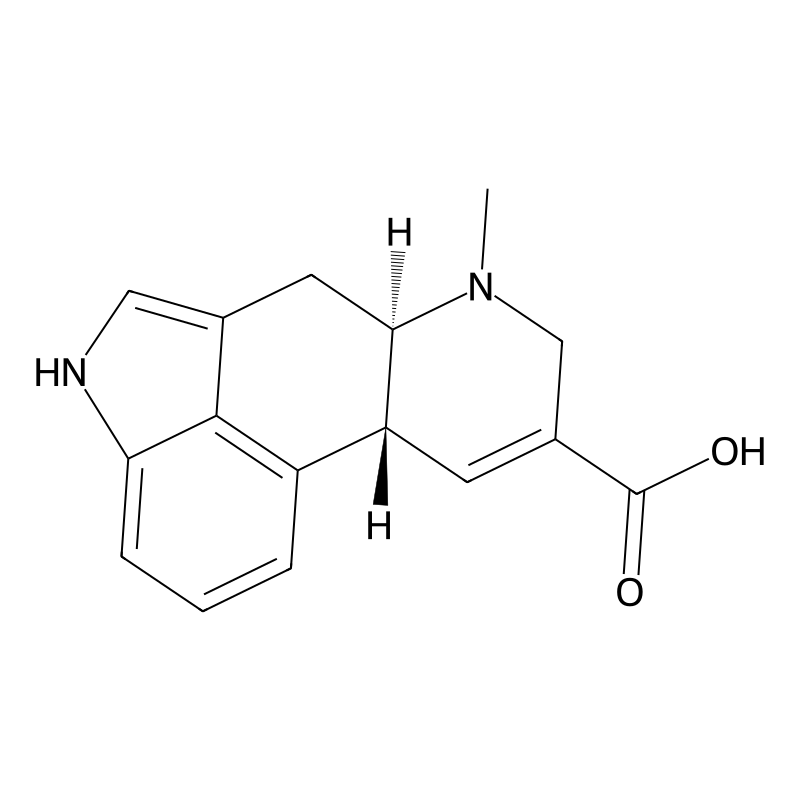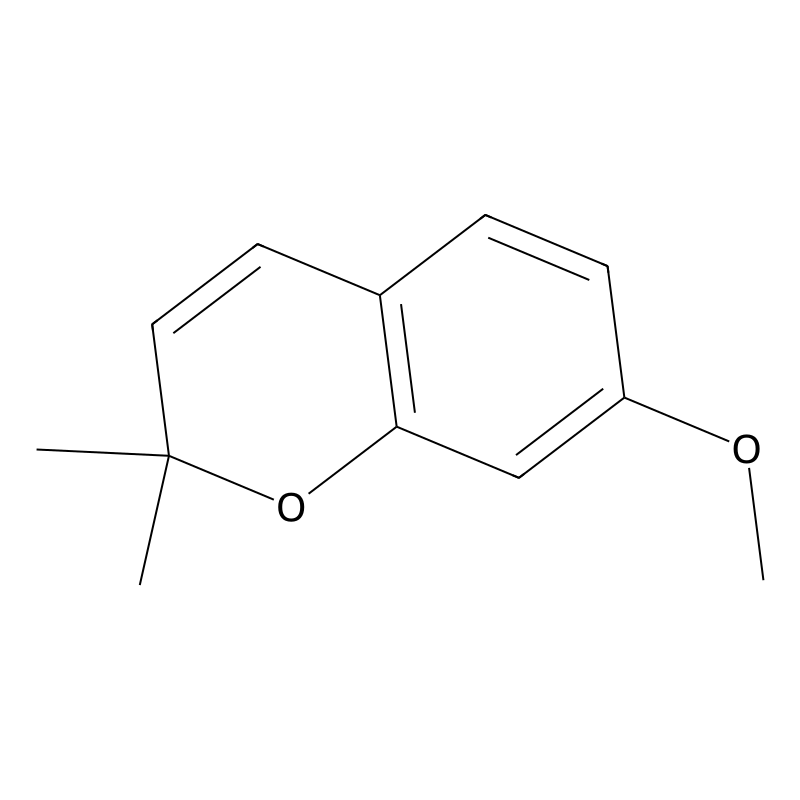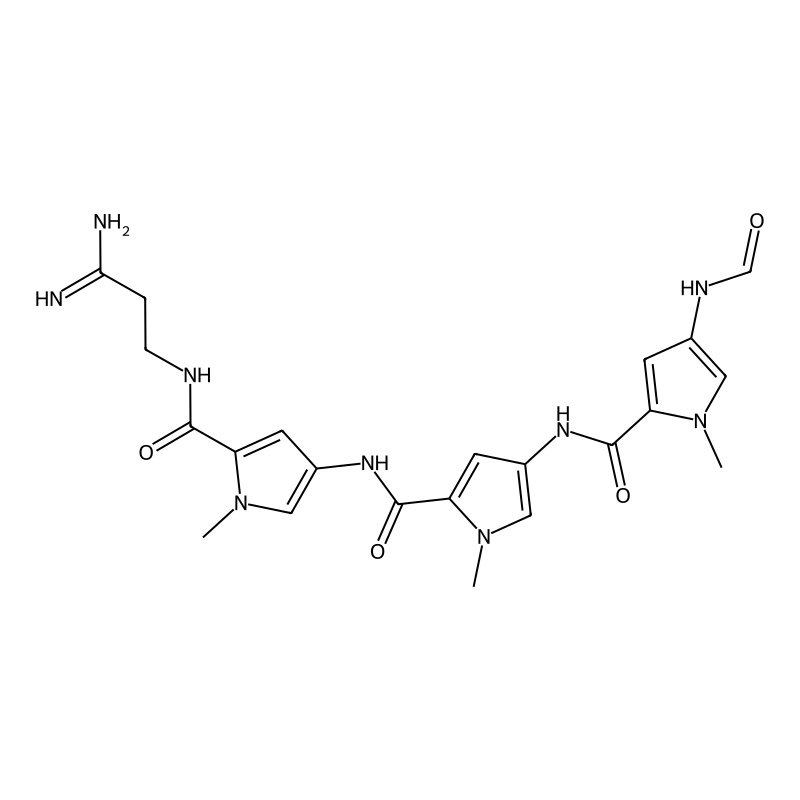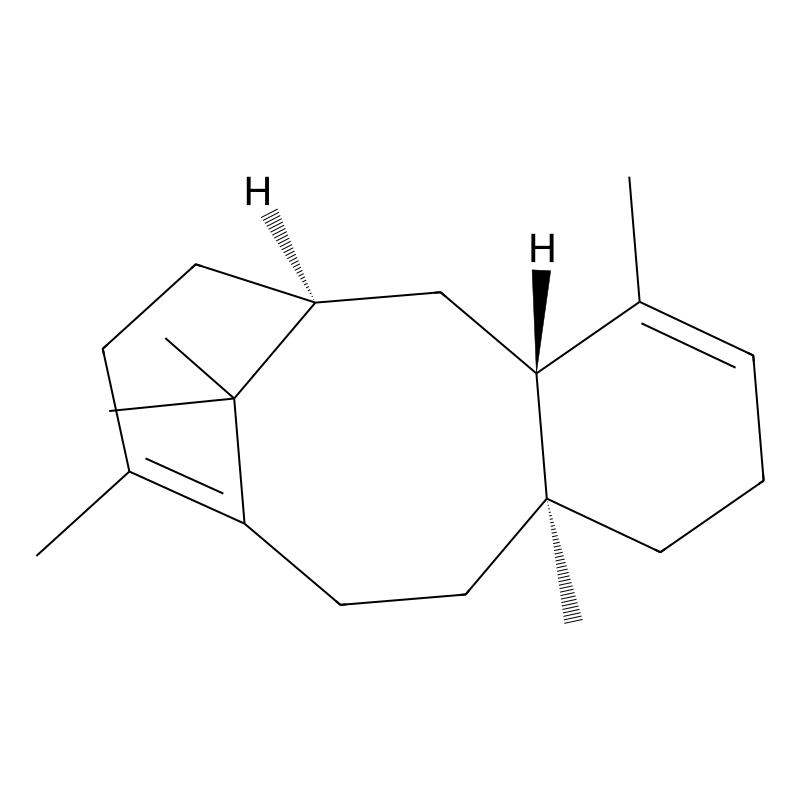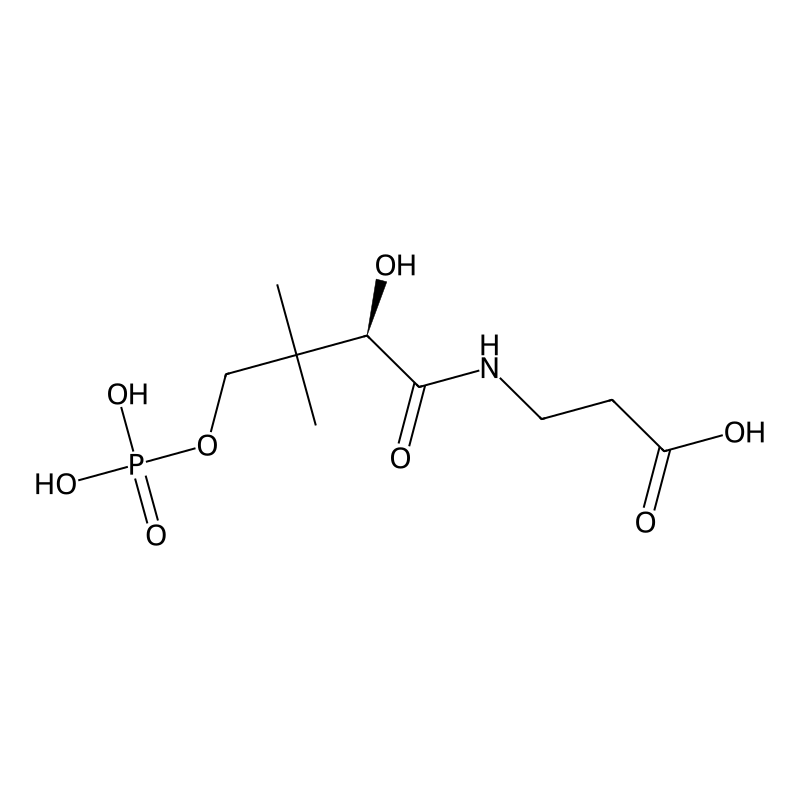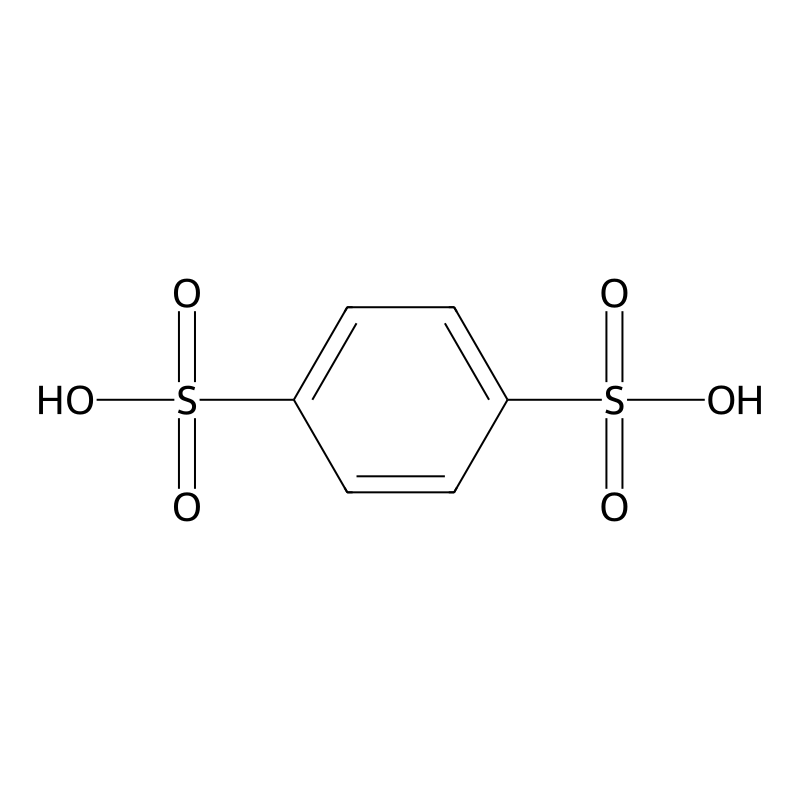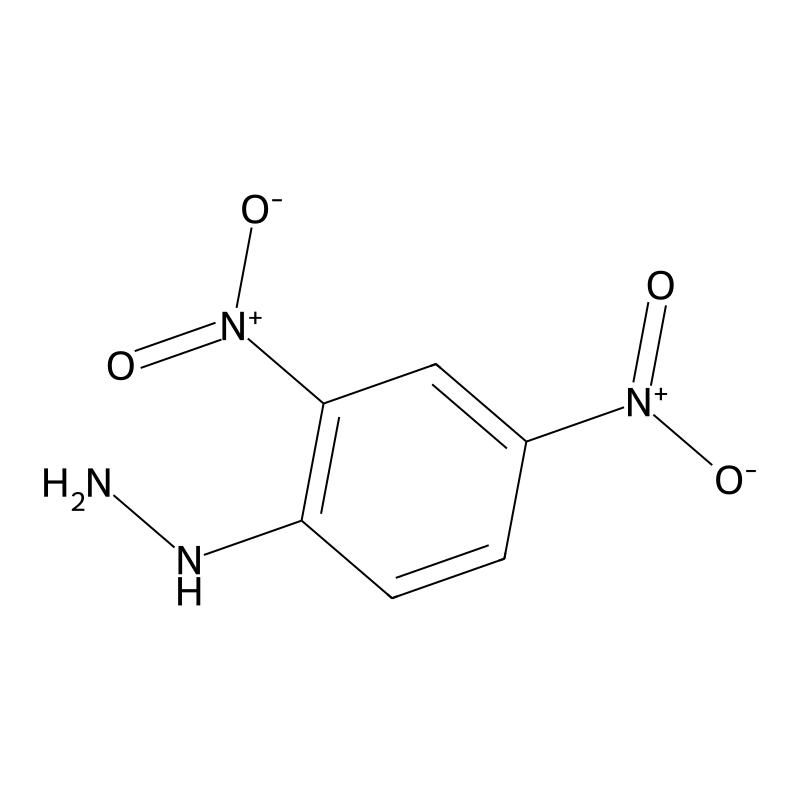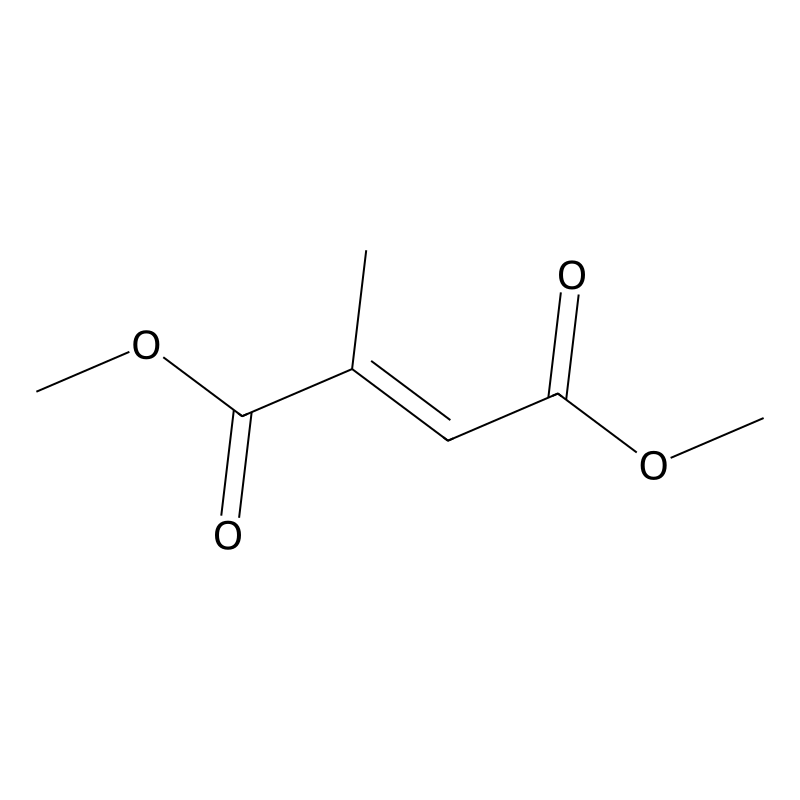2-(2,4-dichlorophenoxy)-N-(2-hydrazinyl-2-oxoethyl)acetamide
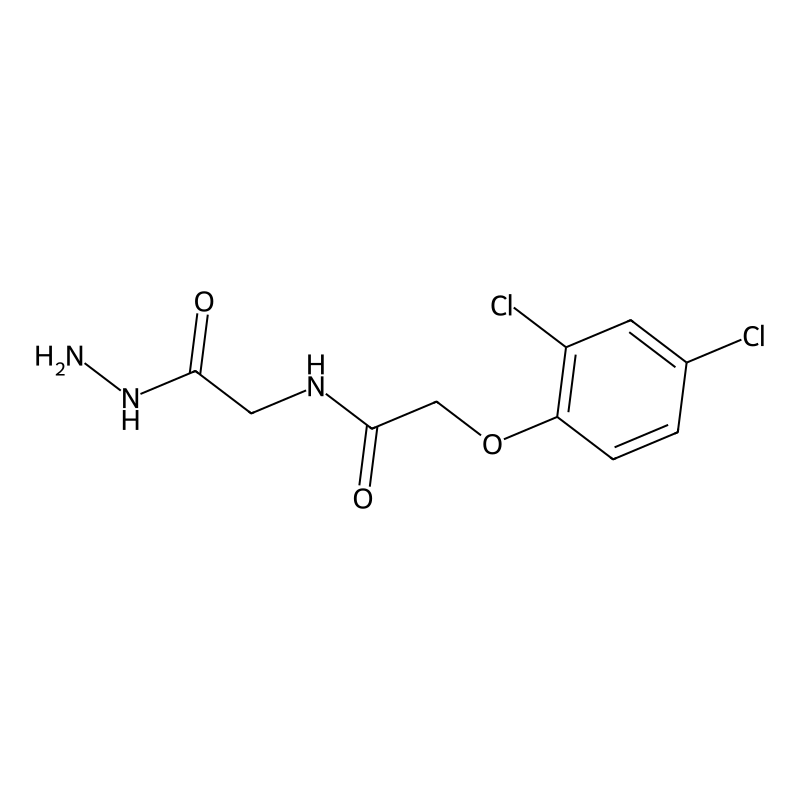
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Origin: Clonixin is a synthetic herbicide, not found naturally.
- Significance: This class of herbicides acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in plants, which disrupts fatty acid synthesis and ultimately leads to cell death in targeted weeds []. Clonixin is a selective herbicide, meaning it is more effective against certain types of weeds while having less impact on desired crops.
Molecular Structure Analysis
The key features of clonixin's structure include:
- A chlorinated phenoxy ring (2,4-dichlorophenoxy) - The chlorine atoms contribute to the herbicidal activity by enhancing the molecule's ability to penetrate plant membranes [].
- An amide linkage (C-O-N) connecting the phenoxy ring to the central acetic acid chain.
- A hydrazinocarbonyl moiety (N-NH-C=O) attached to the alpha carbon of the acetic acid. This functional group is crucial for the inhibitory effect on ACCase [].
Chemical Reactions Analysis
Synthesis
The specific synthesis of clonixin is proprietary information, but the general reaction scheme for aryloxyphenoxypropionic acids involves the acylation of a phenoxypropionic acid derivative with a suitably substituted aromatic halide [].
Mode of Action:
Clonixin inhibits ACCase, a critical enzyme involved in fatty acid biosynthesis in plants. ACCase catalyzes the conversion of acetyl-CoA to malonyl-CoA, a key intermediate for fatty acid synthesis. By inhibiting ACCase, clonixin disrupts this vital metabolic pathway, leading to impaired cell membrane formation, and ultimately, weed death.
Physical and Chemical Properties
Plant Physiology and Growth Regulation:
Dikegulac disrupts plant cell division by inhibiting an enzyme called phenylalanine ammonia-lyase (PAL) []. PAL plays a crucial role in the biosynthesis of lignin, a key component of the cell wall. By inhibiting PAL, dikegulac restricts lignin production, thereby affecting cell wall development and ultimately hindering plant growth [, ]. This property of dikegulac has been valuable in studying plant physiology, particularly the mechanisms behind cell wall formation and its role in plant growth and development [, ].
Auxin Interactions and Signaling Pathways:
Dikegulac exhibits auxin-like activity, meaning it mimics the effects of the plant hormone auxin []. Auxin is a critical regulator of various plant growth processes, including cell division, elongation, and differentiation. Studies have explored how dikegulac interacts with auxin receptors and signaling pathways to influence plant growth and development [, ]. This research helps us understand the complex hormonal interactions that govern plant behavior.
Potential Applications in Horticulture and Crop Improvement:
Dikegulac's ability to regulate plant growth has led to research on its potential applications in horticulture and crop improvement. Studies have investigated its use for:
- Stunted growth control: Dikegulac's growth-retarding properties are being explored to control the size and shape of ornamental plants, making them more manageable for landscaping purposes.
- Improving fruit quality: Dikegulac application in some fruit crops has shown promise in enhancing fruit size, quality, and yield by influencing hormonal balances [].
